molecular formula C7H2Cl2F4O B14039346 1,2-Dichloro-3-fluoromethoxy-4,5,6-trifluorobenzene

1,2-Dichloro-3-fluoromethoxy-4,5,6-trifluorobenzene

Cat. No.: B14039346
M. Wt: 248.99 g/mol
InChI Key: CNIYDHIKZYJFOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dichloro-3-fluoromethoxy-4,5,6-trifluorobenzene is a chemical compound with the molecular formula C7H2Cl2F4O and a molecular weight of 248.99 g/mol It is characterized by the presence of multiple halogen atoms (chlorine and fluorine) and a fluoromethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dichloro-3-fluoromethoxy-4,5,6-trifluorobenzene typically involves the halogenation of a suitable benzene derivative followed by the introduction of the fluoromethoxy group. One common synthetic route includes:

    Halogenation: Starting with a benzene derivative, chlorine and fluorine atoms are introduced through halogenation reactions. This step often requires the use of halogenating agents such as chlorine gas (Cl2) and fluorine gas (F2) under controlled conditions.

    Fluoromethoxylation: The introduction of the fluoromethoxy group (-OCH2F) is achieved using reagents like fluoromethyl ethers or fluoromethylating agents. This step may require catalysts and specific reaction conditions to ensure the selective substitution of the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Industrial methods may also incorporate continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-3-fluoromethoxy-4,5,6-trifluorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine and fluorine) on the benzene ring can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products. For example, oxidation may lead to the formation of quinones or other oxygenated derivatives.

    Coupling Reactions: The benzene ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution. Electrophilic substitution may involve reagents like sulfuric acid (H2SO4) or aluminum chloride (AlCl3).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of oxygenated or hydrogenated products, respectively.

Scientific Research Applications

1,2-Dichloro-3-fluoromethoxy-4,5,6-trifluorobenzene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules. Its unique halogenation pattern makes it valuable for studying substitution and coupling reactions.

    Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules, which may have improved pharmacokinetic properties.

    Medicine: Research into fluorinated compounds often explores their potential as pharmaceuticals due to the unique properties conferred by fluorine atoms, such as increased metabolic stability and altered biological activity.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-3-fluoromethoxy-4,5,6-trifluorobenzene depends on its specific application. In general, the presence of multiple halogen atoms and the fluoromethoxy group can influence the compound’s reactivity and interaction with molecular targets. For example:

    Molecular Targets: The compound may interact with enzymes or receptors in biological systems, potentially inhibiting or modulating their activity.

    Pathways Involved: The compound’s effects may involve pathways related to oxidative stress, signal transduction, or metabolic processes, depending on its specific structure and functional groups.

Comparison with Similar Compounds

1,2-Dichloro-3-fluoromethoxy-4,5,6-trifluorobenzene can be compared with other halogenated benzene derivatives, such as:

Properties

Molecular Formula

C7H2Cl2F4O

Molecular Weight

248.99 g/mol

IUPAC Name

1,2-dichloro-3,4,5-trifluoro-6-(fluoromethoxy)benzene

InChI

InChI=1S/C7H2Cl2F4O/c8-2-3(9)7(14-1-10)6(13)5(12)4(2)11/h1H2

InChI Key

CNIYDHIKZYJFOB-UHFFFAOYSA-N

Canonical SMILES

C(OC1=C(C(=C(C(=C1Cl)Cl)F)F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.